

Ethyl 1-hydroxycyclohexanecarboxylate CAS number 1127-01-1

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	<i>Ethyl 1-hydroxycyclohexanecarboxylate</i>
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Ethyl 1-hydroxycyclohexanecarboxylate: A Technical Guide

CAS Number: 1127-01-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 1-hydroxycyclohexanecarboxylate**, a versatile building block in organic synthesis. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its role in the development of novel chemical entities.

Physicochemical Properties

Ethyl 1-hydroxycyclohexanecarboxylate is a colorless to light yellow liquid.^[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₆ O ₃	[2]
Molecular Weight	172.22 g/mol	[2]
Density	1.104 g/cm ³	[3]
Boiling Point	75 °C @ 5 Torr	[3]
Flash Point	86.2 °C	[3]
Refractive Index	1.485	[3]
pKa (Predicted)	13.28 ± 0.20	[2]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[2]
Storage	Sealed in a dry environment at room temperature.	[2]

Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

The synthesis of **Ethyl 1-hydroxycyclohexanecarboxylate** can be achieved through various methods, with the Reformatsky reaction being a classic and effective approach. An alternative high-yield method utilizes lithium bis(trimethylsilyl)amide.

Experimental Protocol: Modified Reformatsky Reaction

This protocol details the synthesis of **Ethyl 1-hydroxycyclohexanecarboxylate** via the reaction of cyclohexanone with ethyl bromoacetate and zinc.

Materials:

- Cyclohexanone
- Ethyl bromoacetate
- Activated Zinc dust

- Iodine (catalytic amount)
- Toluene, anhydrous
- Methyl tert-butyl ether (MTBE)
- Water
- Brine
- Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography

Procedure:

- A suspension of activated zinc dust (5.0 eq) and a crystal of iodine in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
- To this mixture, add ethyl bromoacetate (2.0 eq).
- A solution of cyclohexanone (1.0 eq) in anhydrous toluene (10 mL) is then added to the suspension.
- The resulting mixture is stirred at 90 °C for 30 minutes.
- After cooling the reaction to 0 °C, water is carefully added to quench the reaction.
- The suspension is filtered, and the filtrate is extracted with MTBE.
- The combined organic phases are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield **Ethyl 1-hydroxycyclohexanecarboxylate**.

Experimental Protocol: Synthesis using Lithium Bis(trimethylsilyl)amide

This method provides a high-yield synthesis of the target compound from ethyl acetate and cyclohexanone.

Materials:

- n-Butyllithium in hexane
- Hexamethyldisilazane
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Cyclohexanone
- 20% Hydrochloric acid
- Diethyl ether
- Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- Preparation of Lithium Bis(trimethylsilyl)amide: In a dry, three-necked flask under a nitrogen atmosphere, place a hexane solution of n-butyllithium (1.0 eq). Cool the flask in an ice-water bath and add hexamethyldisilazane (1.05 eq) dropwise. Remove the ice bath and stir for 15 minutes. Remove the hexane under reduced pressure to obtain white crystals of lithium bis(trimethylsilyl)amide. Dissolve the crystals in anhydrous THF.
- Formation of Ethyl Lithioacetate: Cool the solution of lithium bis(trimethylsilyl)amide in an acetone-dry ice bath. Add ethyl acetate (1.0 eq) dropwise and continue stirring for 15 minutes.
- Reaction with Cyclohexanone: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

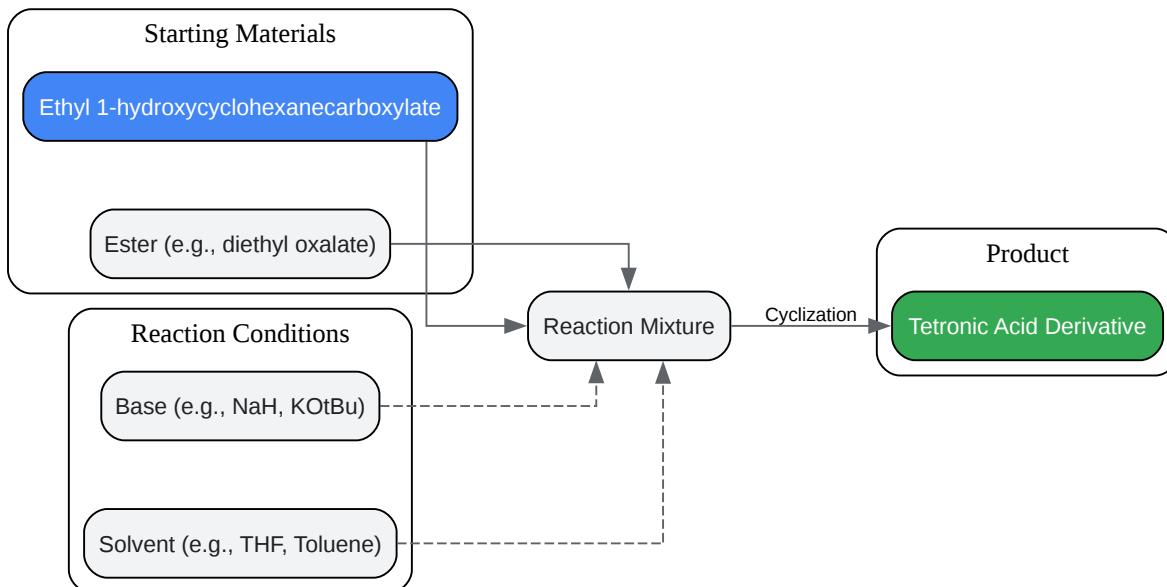
- Work-up: After 5 minutes, hydrolyze the reaction by adding 20% hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator.
- Distill the residue under reduced pressure to obtain pure **Ethyl 1-hydroxycyclohexanecarboxylate**.

Chemical Reactions and Applications

Ethyl 1-hydroxycyclohexanecarboxylate serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.^[2]

Synthesis of Tetronic Acid Derivatives

A key application of **Ethyl 1-hydroxycyclohexanecarboxylate** is in the synthesis of tetronic acid carboxylate derivatives, which have shown acaricidal activity.^[1] The general synthetic pathway involves the reaction of the hydroxy ester with another ester in the presence of a strong base.



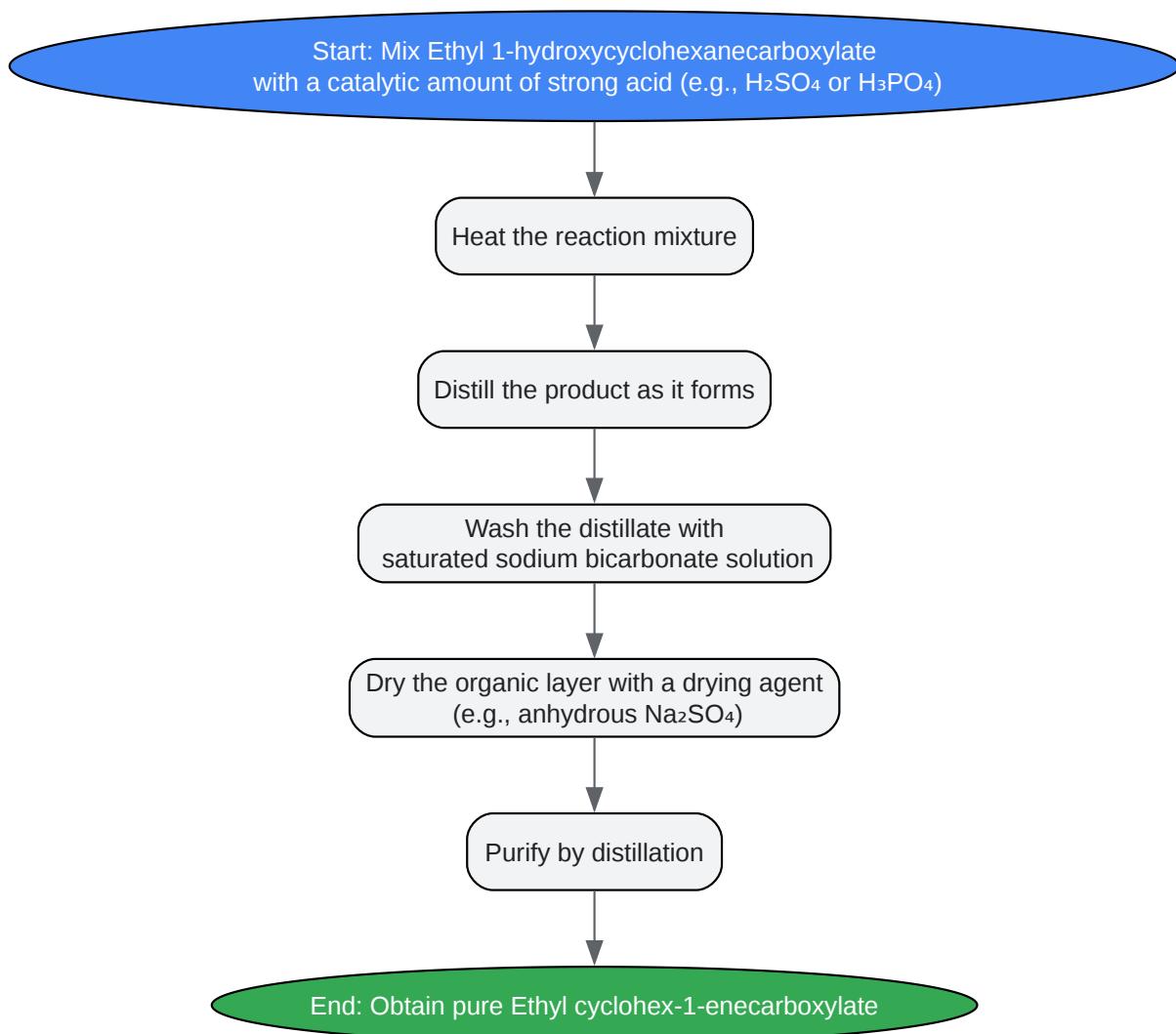
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Synthesis of Tetronic Acid Derivatives.

Acid-Catalyzed Dehydration

Ethyl 1-hydroxycyclohexanecarboxylate can undergo acid-catalyzed dehydration to yield ethyl cyclohex-1-enecarboxylate. This elimination reaction typically follows an E1 mechanism.

Experimental Workflow: Acid-Catalyzed Dehydration

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Workflow for Dehydration Reaction.

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following table summarizes the expected spectroscopic characteristics of **Ethyl 1-hydroxycyclohexanecarboxylate** based on its structure. Spectroscopic data for this compound is available on platforms such as ChemicalBook.^[4]

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the ethyl group (triplet and quartet), multiplets for the cyclohexyl protons, and a singlet for the hydroxyl proton.
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the quaternary carbon bearing the hydroxyl group, carbons of the cyclohexane ring, and carbons of the ethyl group.
IR Spectroscopy	A broad absorption band for the O-H stretch of the alcohol, a strong absorption for the C=O stretch of the ester, and C-H stretching and bending vibrations.
Mass Spectrometry	The molecular ion peak (M ⁺) and fragmentation patterns corresponding to the loss of water, the ethoxy group, and cleavage of the cyclohexane ring.

Safety Information

Ethyl 1-hydroxycyclohexanecarboxylate is classified as harmful to aquatic life with long-lasting effects (H412).^[2] Appropriate safety precautions should be taken during handling and disposal. It is recommended to consult the Safety Data Sheet (SDS) before use.

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- To cite this document: BenchChem. [Ethyl 1-hydroxycyclohexanecarboxylate CAS number 1127-01-1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075168#ethyl-1-hydroxycyclohexanecarboxylate-cas-number-1127-01-1>]

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